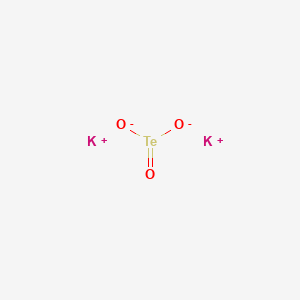
N,N'-ジトシルエチレンジアミン
概要
説明
N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is an organic compound with the molecular formula C16H20N2O4S2. This compound is characterized by its diazaalkane structure, where two toluenesulfonyl groups are attached to the ethylenediamine backbone. It is commonly used as a reagent in various chemical reactions and has applications in scientific research, particularly in the field of nuclear fuel reprocessing.
科学的研究の応用
N,N’-Ditosylethylenediamine has several scientific research applications, including:
Nuclear Fuel Reprocessing: It is extensively studied as an extractant in the back-end of the nuclear fuel cycle.
Alternative to Tri-n-butyl Phosphate: This compound is considered an alternative to tri-n-butyl phosphate, which is commonly used in spent fuel reprocessing.
Advanced Fuel Cycle Scenario: It is used to provide safe nuclear power to other countries and to minimize proliferation concerns worldwide.
Reprocessing of Mixed Oxide Thermal Reactor: The compound is evaluated for the reprocessing of short-cooled mixed oxide thermal reactors.
Reprocessing of Advanced Heavy Water Reactor: It is studied for the reprocessing of advanced heavy water reactors, which are being developed in India based on thorium.
作用機序
Target of Action
N,N’-Ditosylethylenediamine, also known as N,N’-Bis(toluenesulfonyl)-1,2-ethylenediamine, is a diazaalkane . It is capable of accepting a hydron from a donor (Bronsted acid) . This suggests that the compound’s primary targets could be Bronsted acids or other entities that can donate a hydron.
Mode of Action
The compound is a ligand and can be used for voltammetric studies . It has a stepwise conversion reaction . The isomerization reaction may be due to the electron-donating nature of the nitrogen atoms . This suggests that the compound interacts with its targets by donating electrons, leading to isomerization reactions.
Pharmacokinetics
Its physicochemical properties such as boiling point (145 - 148 °c), density (082 g/cm3 at 20 °C), and vapor pressure (52 hPa at 20 °C) suggest that it could have significant volatility and low density , which might influence its absorption, distribution, metabolism, and excretion in biological systems.
Action Environment
Environmental factors such as temperature could influence the action, efficacy, and stability of N,N’-Ditosylethylenediamine. For instance, it has been noted that the compound exists as stable isomers at room temperature but becomes metastable with increased temperature . This property can be observed by its viscosity increase with increasing temperature .
準備方法
The synthesis of N,N’-Ditosylethylenediamine involves several steps, including cyclization, oxidation, and substitution reactions. One common method involves the reaction of ethylenediamine with toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the amine groups on the sulfonyl chloride.
Industrial production methods for N,N’-Ditosylethylenediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The overall yield of the synthesis process is reported to be between 27% and 30%.
化学反応の分析
N,N’-Ditosylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
N,N’-Ditosylethylenediamine can be compared with other similar compounds such as:
N,N’-Diethylethylenediamine: This compound has a similar ethylenediamine backbone but with ethyl groups instead of toluenesulfonyl groups.
N,N’-Dimethylethylenediamine: This compound has methyl groups attached to the ethylenediamine backbone and is used as a ligand in coordination chemistry.
The uniqueness of N,N’-Ditosylethylenediamine lies in its ability to form stable complexes with metal ions, making it particularly useful in nuclear fuel reprocessing and other applications where metal ion extraction is required.
特性
IUPAC Name |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-13-3-7-15(8-4-13)23(19,20)17-11-12-18-24(21,22)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGETLODCEHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196021 | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4403-78-5 | |
| Record name | N,N′-1,2-Ethanediylbis[4-methylbenzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4403-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluenesulfonamide, N,N'-ethylenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














